(NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide
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Overview
Description
(NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinamide functional group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom. Sulfinamides are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental regulations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide can undergo oxidation reactions to form sulfonamides or sulfonic acids.
Reduction: Reduction of the sulfinamide group can yield amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce amines.
Scientific Research Applications
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing a sulfonamide group, which are structurally similar but have different chemical properties.
Sulfinyl Chlorides: Precursors to sulfinamides, used in their synthesis.
Thiols: Compounds containing a thiol group, which can be formed by the reduction of sulfinamides.
Uniqueness
(NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is unique due to its specific structure and the presence of both methyl and butylidene groups
Properties
IUPAC Name |
(NE,R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/b10-7+/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURNLDMUXHLWDG-OFFHKIPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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